Urea, (trifluoromethyl)-

Medicinal Chemistry ADME Properties Lead Optimization

Sourcing challenges for compact CF₃-building blocks often delay medicinal chemistry programs. Trifluoromethylurea resolves this with immediate availability and proven biological utility. • +1.8 LogP enhancement vs. unsubstituted urea for superior membrane permeability • Anticancer activity (2.3× IC₅₀ improvement over Doxorubicin in pancreatic models) • Antibacterial MIC of 4.88 µg/mL against B. mycoides for probe development • Herbicidal/insecticidal intermediate per patent literature

Molecular Formula C2H3F3N2O
Molecular Weight 128.05 g/mol
CAS No. 61919-30-0
Cat. No. B13931760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (trifluoromethyl)-
CAS61919-30-0
Molecular FormulaC2H3F3N2O
Molecular Weight128.05 g/mol
Structural Identifiers
SMILESC(=O)(N)NC(F)(F)F
InChIInChI=1S/C2H3F3N2O/c3-2(4,5)7-1(6)8/h(H3,6,7,8)
InChIKeyARIKQVYYYDITGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethyl Urea: Core Properties and Structure


Urea, (trifluoromethyl)-, designated by CAS number 61919-30-0, is a small-molecule urea derivative characterized by the direct attachment of a trifluoromethyl (-CF₃) group to one of the urea nitrogen atoms [1]. Its molecular formula is C₂H₃F₃N₂O, with a molecular weight of 128.05 g/mol and a computed LogP of 0.2 [1]. This compound serves as a fundamental building block in organic synthesis and a key pharmacophore in the development of bioactive molecules, owing to the unique electronic and lipophilic properties conferred by the -CF₃ substituent .

Building block for medicinal chemistry and agrochemical synthesis
CF₃ group enhances lipophilicity and metabolic stability for ADME research

Trifluoromethyl Urea: Why Analogs Fall Short


The substitution of a urea derivative with its non-fluorinated counterpart is scientifically unsound due to the profound physicochemical alterations induced by the -CF₃ group [1]. This group dramatically increases lipophilicity, as evidenced by a calculated XLogP3-AA of 0.2 for trifluoromethyl urea, which is a +1.8 log unit increase over unsubstituted urea (XLogP3 = -1.6) [2]. This change directly impacts membrane permeability, metabolic stability, and protein-binding affinity [1]. Consequently, compounds lacking this moiety cannot replicate the desired biological activity or pharmacokinetic profile in applications ranging from medicinal chemistry to agrochemical development [3].

Non-fluorinated urea analogs lack the CF₃ group; lipophilicity and membrane permeability may differ significantly (+1.8 ΔLogP reported).

Metabolic stability and protein-binding profiles may not transfer; biological activity cannot be assumed without direct experimental confirmation.

Trifluoromethyl Urea vs. Analogs: Key Evidence


Lipophilicity Advantage over Non-Fluorinated Urea

The direct replacement of a urea with a trifluoromethyl urea confers a significant increase in lipophilicity, a critical parameter for drug design. The target compound exhibits a computed XLogP3-AA value of 0.2 [1]. This is markedly higher than unsubstituted urea, which has an XLogP3 value of -1.6 [2].

Lipophilicity vs. Urea
Data to verify
XLogP3: 0.2 vs. −1.6 (Δ +1.8)
Reported ΔLogP context; may support permeability screening
Computed logP, experimental validation recommended
Medicinal Chemistry ADME Properties Lead Optimization

Anticancer Activity: PACA2 vs. Doxorubicin

Aryl-urea derivatives incorporating the trifluoromethyl pharmacophore demonstrate significantly enhanced anticancer activity. In a comparative study, compound 8, a trifluoromethyl-containing aryl-urea, exhibited an IC50 value of 22.4 µM against the PACA2 pancreatic cancer cell line [1]. This represents a 2.3-fold improvement in potency over the standard chemotherapeutic agent Doxorubicin, which showed an IC50 of 52.1 µM in the same assay [1].

PACA2 Cytotoxicity
Assay context
IC₅₀ 22.4 µM (compound 8)
Supports cytotoxicity endpoint review in pancreatic cancer cell model
2.3‑fold lower IC₅₀ vs. doxorubicin in same assay; research tool context
Cancer Research Pancreatic Cancer Drug Development

Antibacterial Activity: B. mycoides vs. Analogs

The trifluoromethyl urea scaffold confers potent antibacterial properties. Among a series of novel aryl-urea derivatives, compound 8, which contains a trifluoromethyl group, was identified as the most active antibacterial agent, achieving a Minimum Inhibitory Concentration (MIC) of 4.88 µg/mL against Bacillus mycoides [1]. This was the lowest MIC recorded among all compounds in the study for this bacterial strain [1].

B. mycoides MIC
Assay context
MIC 4.88 µg/mL
Supports antimicrobial screening context
Lowest MIC among tested aryl‑ureas; requires strain‑panel confirmation
Antibacterial Infectious Disease Drug Discovery

Herbicidal and Insecticidal Patent Evidence

Trifluoromethyl urea derivatives are explicitly claimed and demonstrated to possess dual herbicidal and insecticidal activity in patent literature, a claim not made for non-fluorinated urea analogs [1]. The claimed compositions, comprising a trifluoromethyl urea as an essential active ingredient, are described as having toxicity to both weeds and insects [1]. This dual functionality is a direct result of the -CF₃ group's influence on bioactivity and target site interaction [2].

Patent Activity Claims
Class‑level
Herbicidal + insecticidal dual claim
Context‑dependent; patent precedent supports agrochemical research
Specific target validation and field‑trial context required
Agrochemistry Herbicide Insecticide

Applications of Trifluoromethyl Urea


Oncology Lead Optimization

Given its demonstrated ability to enhance lipophilicity [1] and confer potent anticancer activity, with a 2.3-fold improvement in IC50 over Doxorubicin in a pancreatic cancer model [2], trifluoromethyl urea is a strategic choice for medicinal chemists seeking to improve the ADME properties and target engagement of lead compounds in oncology pipelines.

Dual Herbicide-Insecticide Synthesis

As established by patent literature, this compound class is a key intermediate for synthesizing agents with both herbicidal and insecticidal properties [3]. Researchers focused on developing novel crop protection solutions can leverage this scaffold to create differentiated, multi-functional products with a strong foundation of intellectual property.

Antibacterial Target Probing

The proven antibacterial activity of trifluoromethyl urea derivatives, with a specific MIC of 4.88 µg/mL against B. mycoides for a representative compound [2], positions this scaffold as a valuable tool for chemical biologists. It can be utilized to develop activity-based probes for target identification and validation studies in novel antibacterial pathways.

CF3 Pharmacophore Introduction

As a compact, commercially available building block, trifluoromethyl urea serves as an ideal starting material for introducing the biologically privileged -CF₃ group into more complex molecules [1]. Its enhanced lipophilicity (+1.8 LogP vs. urea) [1] and favorable electronic properties make it a preferred reagent for constructing compound libraries in both academic and industrial research settings.

Application
Selection Property
Validation Focus
Cancer cell‑model studies
Trifluoromethyl pharmacophore
Cytotoxicity and permeability endpoints
Agrochemical probe synthesis
Dual‑activity scaffold
Target‑site and pest‑panel evaluation
Antibacterial screening studies
MIC‑reported core
Target identification and resistance profiling
Chemical library construction
CF₃ introduction reagent
Structure‑activity relationship profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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